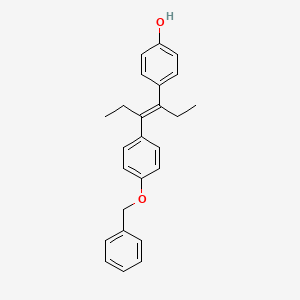

trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol

Description

trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol (CAS 18839-90-2) is a stilbene derivative with a molecular formula of C₁₈H₂₀O₂ and a molecular weight of 268.38 g/mol . Structurally, it features a central butenyl chain substituted with ethyl and 4-(phenylmethoxy)phenyl groups, linked to a phenolic hydroxyl group. Key physicochemical properties include a melting point of 116–117.5°C, boiling point of 413.1°C, logP of 5.13, and polar surface area (PSA) of 29.46 Ų . It is a synthetic analog of diethylstilbestrol (DES), historically studied for estrogenic activity, though its monomethyl ether modification alters pharmacokinetics and toxicity .

Properties

CAS No. |

6202-26-2 |

|---|---|

Molecular Formula |

C25H26O2 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

4-[(E)-4-(4-phenylmethoxyphenyl)hex-3-en-3-yl]phenol |

InChI |

InChI=1S/C25H26O2/c1-3-24(20-10-14-22(26)15-11-20)25(4-2)21-12-16-23(17-13-21)27-18-19-8-6-5-7-9-19/h5-17,26H,3-4,18H2,1-2H3/b25-24+ |

InChI Key |

FVLDPSZNPFWQQP-OCOZRVBESA-N |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)O |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

Stilbene Backbone Construction: The stilbene backbone can be constructed using a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure.

Introduction of Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol may involve large-scale Wittig reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

Reduction: Reduction reactions can target the stilbene double bond, converting it into a saturated ethane derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents on the aromatic rings.

Major Products:

Oxidation: Benzoquinone derivatives.

Reduction: Saturated ethane derivatives.

Substitution: Various substituted stilbenes depending on the reagents used.

Scientific Research Applications

4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethyl groups may affect the compound’s lipophilicity, impacting its cellular uptake and distribution. The stilbene backbone can undergo photoisomerization, which may play a role in its biological activities.

Comparison with Similar Compounds

4-Hydroxytamoxifen (CAS 68047-06-3)

- Structural Differences: Incorporates a dimethylaminoethoxy group instead of phenylmethoxy, increasing molecular weight and polarity (PSA = 49.69 Ų vs. 29.46 Ų) .

- Biological Activity : Demonstrates estrogen receptor antagonism and reproductive toxicity at 50 µg/kg in rats. Human lymphocyte mutagenicity observed at 125–250 µg/L , indicating higher potency than the parent compound .

- Safety: Releases toxic NOx vapors upon decomposition, unlike the acrid smoke of the parent compound .

Fluorophenyl Analog (CAS 6321-36-4)

Benzyloxy Analog (CAS 82333-56-0)

- Structural Differences : Replaces phenylmethoxy with benzyloxy , increasing lipophilicity (logP ~6.2) and molecular weight (342.43 g/mol ) .

- Pharmacokinetic Implications : Higher logP may improve membrane permeability but reduce aqueous solubility, limiting bioavailability compared to the parent compound .

Mechanistic and Toxicological Insights

- Mutagenicity: The parent compound’s phenolic hydroxyl group is critical for DNA adduct formation, as seen in its mutagenic effects at 30 µmol/L . Substitution with bulky groups (e.g., benzyloxy) may sterically hinder this interaction, though data are lacking.

- Metabolic Stability: Fluorinated analogs likely resist oxidative metabolism, prolonging half-life . In contrast, the dimethylaminoethoxy group in 4-hydroxytamoxifen facilitates metabolic activation, contributing to its reproductive toxicity .

Biological Activity

trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol, also known as 4'-(benzyloxy)-alpha,beta-diethyl-4-stilbenol, is an organic compound with the molecular formula C25H26O2 and a molecular weight of 358.5 g/mol. This compound belongs to the stilbene family and exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a trans configuration , which is critical for its biological interactions. The presence of multiple functional groups, including a phenolic hydroxyl group and an ethyl-substituted butenyl moiety, contributes to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C25H26O2 |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 4-[(E)-4-(4-phenylmethoxyphenyl)hex-3-en-3-yl]phenol |

| CAS Number | 6202-26-2 |

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

1. Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. The phenolic group is known to scavenge free radicals effectively, contributing to its protective effects against cellular damage.

2. Anti-inflammatory Effects

this compound has been reported to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

3. Antimicrobial Properties

This compound has demonstrated activity against various microbial strains, suggesting its potential application in developing antimicrobial agents.

4. Estrogenic Activity

Given its structural similarity to other stilbene derivatives, this compound may exhibit estrogenic activity, which could be beneficial in hormone-related therapies.

The mechanisms underlying the biological activities of this compound are still under investigation. Key areas of research include:

- Binding Affinity Studies : Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its pharmacological effects.

- Cellular Pathway Modulation : Understanding how it influences signaling pathways related to inflammation and oxidative stress is crucial for elucidating its therapeutic potential.

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Antioxidant Capacity Evaluation

A study assessed the antioxidant capacity using various assays (DPPH, ABTS). Results indicated that the compound significantly reduced oxidative stress markers in vitro compared to control groups.

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, highlighting its therapeutic potential for inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-Tamoxifen | Hydroxytamoxifen structure | Known for anti-estrogenic properties |

| 4-Phenoxyphenol | Similar phenolic structure | Exhibits notable antimicrobial activity |

| 2-Methoxyethyl Phenol | Methoxy substitution | Used extensively in cosmetic products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.